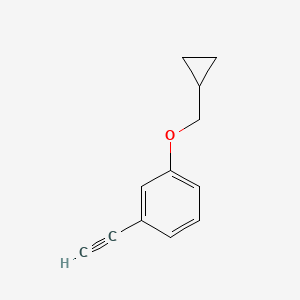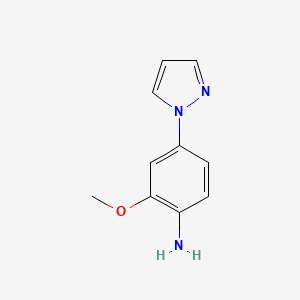
2-甲氧基-4-(1H-吡唑-1-基)苯胺
描述
“2-Methoxy-4-(1H-pyrazol-1-yl)aniline” is a compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This compound has a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” consists of a pyrazole ring attached to an aniline group at the 4-position and a methoxy group at the 2-position . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” were not found in the available literature, pyrazole compounds are known to participate in various chemical reactions. These include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .
科学研究应用
治疗潜力
包含咪唑的化合物,包括吡唑衍生物,已被发现具有广泛的化学和生物学特性 . 它们因其多样的药理作用而被用于新药的开发 .
抗菌活性
咪唑衍生物据报道具有抗菌活性 . 这表明“2-甲氧基-4-(1H-吡唑-1-基)苯胺”可能被用于开发新的抗菌药物。
抗肿瘤活性
咪唑衍生物也据报道具有抗肿瘤活性 . 这表明“2-甲氧基-4-(1H-吡唑-1-基)苯胺”可能被用于癌症研究和治疗。
抗利什曼原虫活性
含有吡唑的化合物,包括“2-甲氧基-4-(1H-吡唑-1-基)苯胺”,已显示出有效的抗利什曼原虫活性 . 这表明它可能在治疗利什曼病方面有潜在应用,利什曼病是一种由利什曼原虫引起的热带疾病 .
抗疟活性
一些肼偶联的吡唑衍生物已显示出显著的抗疟活性 . 这表明“2-甲氧基-4-(1H-吡唑-1-基)苯胺”可能被用于开发抗疟药物。
PDE10A 抑制活性
含有吡唑核心的化合物已被发现具有 PDE10A 抑制活性 . 这表明“2-甲氧基-4-(1H-吡唑-1-基)苯胺”可能被用于开发针对 PDE10A 的药物,PDE10A 是一种与几种神经系统疾病相关的酶 .
未来方向
The future directions for “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds could be of interest in the development of new drugs .
作用机制
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Hadizadeh, F., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives as potential anti-breast cancer agents. Medicinal Chemistry Research, 28(12), 2287-2297
- Sahu, P. K., et al. (2013). Design, synthesis and biological evaluation of 4-(1-(4-aryl-1H-pyrazol-3-yl)phenyl)benzenesulfonamides as soluble epoxide hydrolase inhibitors. Medicinal Chemistry Research, 22(10), 4960-4970
- Kumar, A., et al. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of novel 1,2,3-triazole tethered 1,3,5-triazine derivatives. BMC Chemistry, 18(1), 1-14
- Kumar, A., et al. (2020). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the search for new therapeutic agents. Chemistry Central Journal, 14(1), 1-11
生化分析
Biochemical Properties
2-Methoxy-4-(1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses .
Cellular Effects
The effects of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic processes. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Methoxy-4-(1H-pyrazol-1-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For example, it has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
2-Methoxy-4-(1H-pyrazol-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the activity of enzymes involved in the oxidative stress response and energy metabolism. These interactions can lead to changes in metabolic flux and levels of metabolites, influencing overall cellular function .
Transport and Distribution
The transport and distribution of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in certain compartments, affecting its localization and activity. These processes are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
属性
IUPAC Name |
2-methoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCWFDQDGDZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)

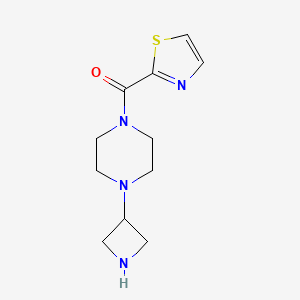
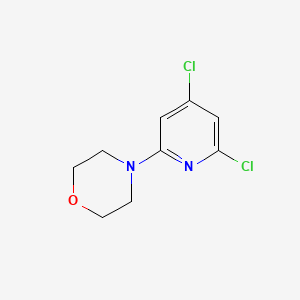
![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)
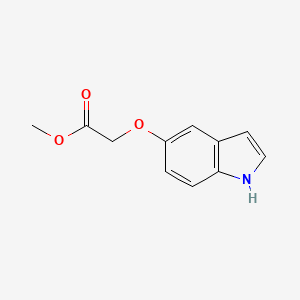
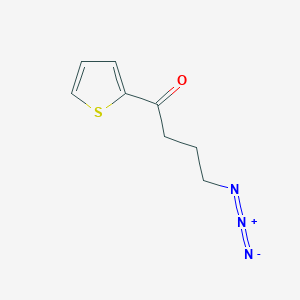
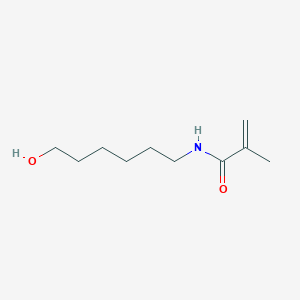
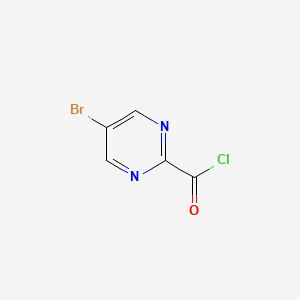
![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)
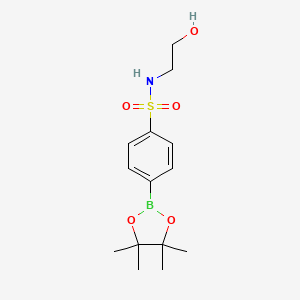
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
